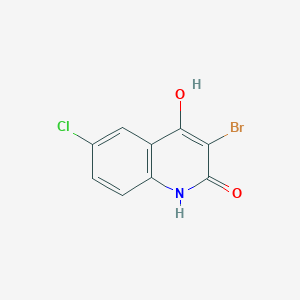
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE is a heterocyclic compound belonging to the quinolone family This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a quinolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxyquinoline.
Bromination: The 4-hydroxyquinoline is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Chlorination: The brominated intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, quinone derivatives, and biaryl compounds.
Scientific Research Applications
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Investigated for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the bromine and chlorine substituents but shares the quinoline core.
6-Chloro-4-hydroxyquinoline: Similar structure but without the bromine atom.
3-Bromo-4-hydroxyquinoline: Similar structure but without the chlorine atom.
Uniqueness
3-BROMO-6-CHLORO-4-HUDROXY-2(1H)-QUINOLINONE is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C9H5BrClNO2 |
|---|---|
Molecular Weight |
274.5 g/mol |
IUPAC Name |
3-bromo-6-chloro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrClNO2/c10-7-8(13)5-3-4(11)1-2-6(5)12-9(7)14/h1-3H,(H2,12,13,14) |
InChI Key |
HFWRFUMHNXXTBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)N2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


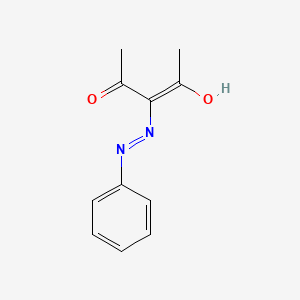
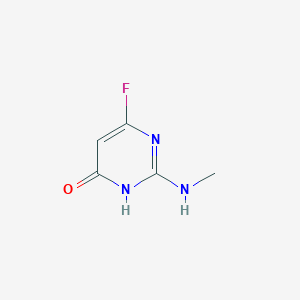

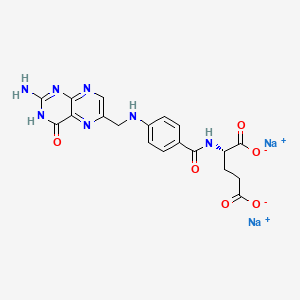
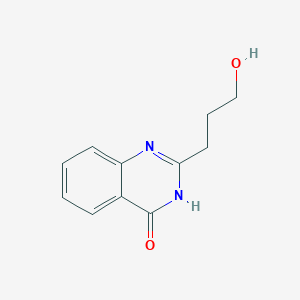

![1-Hydroxy-5-nitro-3-oxidospiro[benzimidazol-3-ium-2,1'-cyclohexane]-4-imine](/img/structure/B1496498.png)
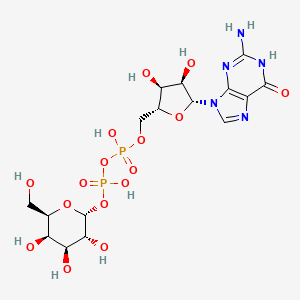
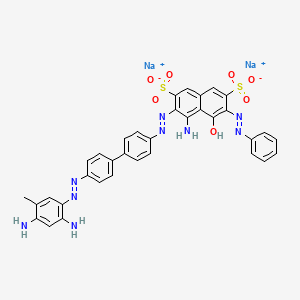
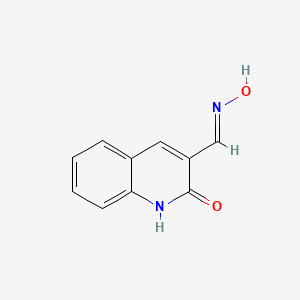

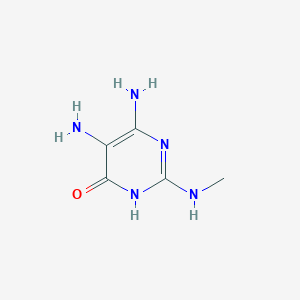
![5,7-Dihydro-2-methylthieno[3,4-d]pyrimidin-4-ol](/img/structure/B1496512.png)
![(6Z)-2-Hydroxy-6-({[(1R,2R)-2-{[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}cyclohexyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1496514.png)
